

Application Notes and Protocols for ND-646

Experiments Utilizing Delipidated Serum

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Compound of Interest

Compound Name: ND-646

Cat. No.: B609511

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the acetyl-CoA carboxylase (ACC) inhibitor, **ND-646**, in cell-based assays, with a specific focus on the rationale and application of delipidated serum to enhance experimental outcomes. The protocols outlined below are intended to serve as a starting point for researchers investigating the effects of inhibiting de novo fatty acid synthesis in cancer cells and other research models.

Introduction

ND-646 is a potent and selective allosteric inhibitor of both ACC1 and ACC2, the rate-limiting enzymes in de novo fatty acid synthesis (FASyn).[1][2][3] By inhibiting ACC, **ND-646** effectively blocks the production of malonyl-CoA from acetyl-CoA, a critical step in the synthesis of fatty acids.[4] Many cancer cells exhibit elevated rates of FASyn to support rapid proliferation and membrane biogenesis.[5][6][7] Consequently, targeting ACC with inhibitors like **ND-646** presents a promising therapeutic strategy for various cancers.[5][6][7][8]

The use of delipidated serum in cell culture is a critical experimental manipulation when studying the effects of FASyn inhibitors. Standard fetal bovine serum (FBS) contains a significant amount of lipids that cells can scavenge, potentially masking the effects of ACC inhibition.[5][9] By culturing cells in a lipid-depleted environment, they become more reliant on endogenous fatty acid production, thus sensitizing them to the effects of **ND-646**. [6] This approach allows for a more accurate assessment of a cell's dependency on de novo FASyn for survival and proliferation.

Mechanism of Action of ND-646

ND-646 functions as an allosteric inhibitor by binding to the biotin carboxylase (BC) domain of ACC, preventing the dimerization of ACC subunits.[5][6] This disruption of the enzyme's quaternary structure leads to its inactivation.[5][6] **ND-646** has demonstrated potent inhibition of both human ACC1 and ACC2 isoforms with IC50 values in the low nanomolar range.[1][2][3]

Rationale for Using Delipidated Serum

Culturing cells in media supplemented with delipidated serum is crucial for accurately evaluating the efficacy of ACC inhibitors like **ND-646**. [6] Standard serum is rich in lipids, which can be taken up by cells, thereby bypassing their need for de novo fatty acid synthesis.[9] This exogenous lipid supply can mask the anti-proliferative effects of **ND-646**. By removing lipids from the serum, cells are forced to rely on their own fatty acid production, making them more susceptible to ACC inhibition.[6] Studies have shown that the growth inhibitory effects of **ND-646** are significantly enhanced in cells cultured with delipidated FBS compared to regular FBS. [6]

Data Presentation

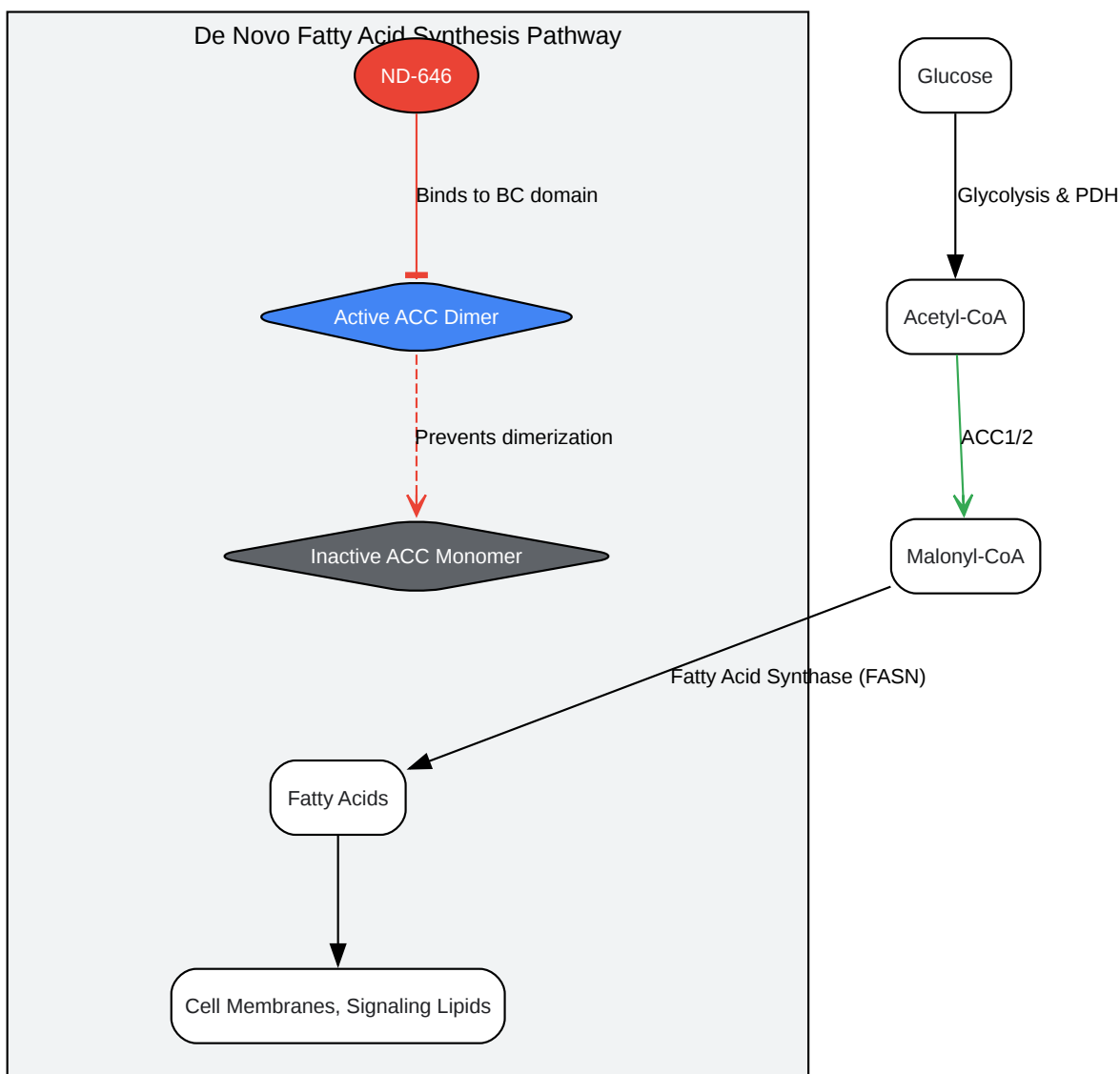
Table 1: In Vitro Activity of ND-646

Parameter	Value	Reference
hACC1 IC50	3.5 nM	[1][2][3]
hACC2 IC50	4.1 nM	[1][2][3]
Effective in vitro concentration	500 nM	[2][6]

Table 2: Effect of ND-646 on Non-Small Cell Lung Cancer (NSCLC) Cell Growth

Cell Line	Condition	Observation	Reference
A549	Regular FBS + 500 nM ND-646	Significant decrease in cell growth	[6]
A549	Delipidated FBS + 500 nM ND-646	More pronounced decrease in cell growth compared to regular FBS	[6]
H460	Regular FBS + 500 nM ND-646	Significant decrease in cell growth	[6]
H460	Delipidated FBS + 500 nM ND-646	More pronounced decrease in cell growth compared to regular FBS	[6]

Signaling Pathway and Experimental Workflow Diagrams



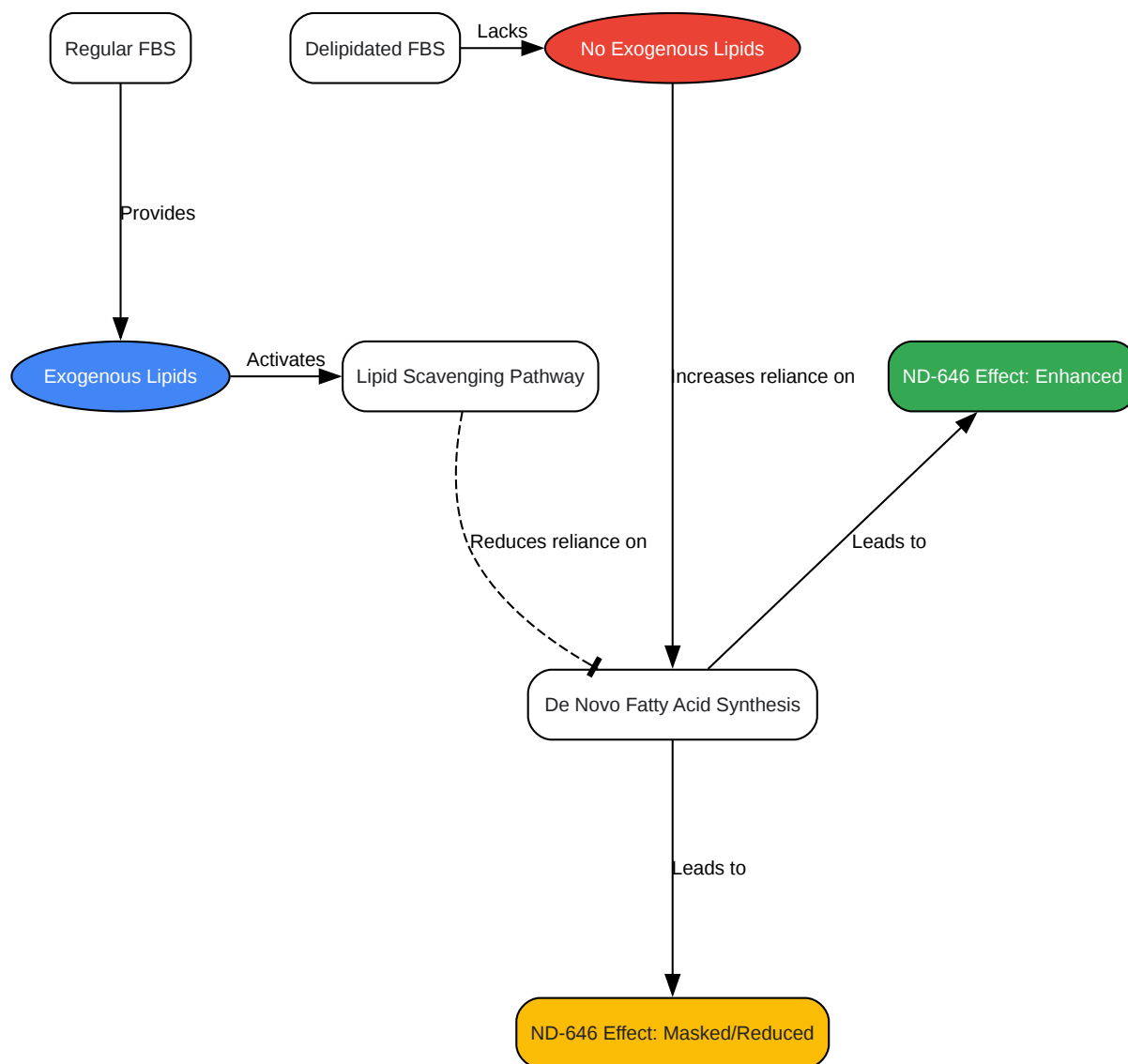
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Caption: Mechanism of **ND-646** action on the de novo fatty acid synthesis pathway.



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Caption: General experimental workflow for testing **ND-646** with delipidated serum.



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Caption: Rationale for using delipidated serum with **ND-646**.

Experimental Protocols

Protocol 1: Cell Proliferation Assay Using WST-1

Objective: To assess the effect of **ND-646** on the proliferation of cancer cells in both standard and lipid-depleted conditions.

Materials:

- Cancer cell line of interest (e.g., A549, H460)
- DMEM or other appropriate cell culture medium
- Fetal Bovine Serum (FBS)
- Delipidated Fetal Bovine Serum (dFBS)
- **ND-646** (solubilized in DMSO)
- DMSO (vehicle control)
- 96-well cell culture plates
- WST-1 reagent
- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μ L of complete medium (containing 10% FBS). Allow cells to adhere overnight.
- Media Change and Treatment:
 - For the delipidated condition, carefully aspirate the medium and replace it with 100 μ L of medium containing 10% dFBS.[3]
 - For the standard condition, replace the medium with fresh 100 μ L of medium containing 10% FBS.
 - Prepare serial dilutions of **ND-646** in the respective media (e.g., 1 nM to 1 μ M). Add the diluted **ND-646** or DMSO vehicle control to the wells.

- Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- WST-1 Assay:
 - Add 10 µL of WST-1 reagent to each well.
 - Incubate for 1-4 hours at 37°C.
 - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (media only) from all readings.
 - Normalize the absorbance of treated wells to the vehicle-treated control wells to determine the percent viability.
 - Plot the percent viability against the log of the **ND-646** concentration to determine the IC₅₀ value.

Protocol 2: Western Blot for Apoptosis Marker (Cleaved PARP)

Objective: To determine if **ND-646** induces apoptosis in cancer cells cultured in delipidated serum.

Materials:

- Cancer cell line of interest
- 6-well cell culture plates
- Medium with 10% FBS and 10% dFBS
- **ND-646** (in DMSO)
- DMSO

- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibody against cleaved PARP
- Primary antibody for a loading control (e.g., β -actin, GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Culture and Treatment: Seed cells in 6-well plates in medium with 10% FBS and allow them to adhere. The next day, switch to medium containing either 10% FBS or 10% dFBS and treat with 500 nM **ND-646** or DMSO for 48-72 hours.[6]
- Cell Lysis:
 - Wash cells with ice-cold PBS.
 - Lyse the cells in RIPA buffer on ice for 30 minutes.
 - Scrape the cells and collect the lysate.
 - Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:

- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane in blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against cleaved PARP overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash again and detect the signal using a chemiluminescent substrate.
- Strip and re-probe the membrane for the loading control.
- Analysis: Compare the levels of cleaved PARP in **ND-646**-treated samples to the vehicle controls in both regular and delipidated serum conditions.

Protocol 3: Fatty Acid Synthesis Assay using ¹³C-Glucose Tracing

Objective: To directly measure the inhibition of de novo fatty acid synthesis by **ND-646**.

Materials:

- Cancer cell line of interest
- Medium with 10% dFBS
- [U-¹³C₆]glucose
- **ND-646** (in DMSO)
- DMSO
- Solvents for lipid extraction (e.g., methanol, chloroform)
- GC-MS or LC-MS instrumentation

Procedure:

- Cell Culture and Labeling: Seed cells and allow them to adhere. Switch to medium containing 10% dFBS and [U-¹³C₆]glucose. Treat with 500 nM **ND-646** or DMSO for 24 hours.^[6]
- Metabolite Extraction:
 - Wash cells with ice-cold saline.
 - Quench metabolism and extract lipids using a methanol/chloroform/water extraction method.
- Derivatization and Analysis:
 - Saponify the lipid extract to release fatty acids.
 - Derivatize the fatty acids to make them volatile for GC-MS analysis (e.g., by methylation).
 - Analyze the samples by GC-MS or LC-MS to determine the incorporation of ¹³C from glucose into palmitate and other fatty acids.
- Data Analysis: Calculate the percentage of newly synthesized palmitate by measuring the abundance of different ¹³C-labeled isotopologues. Compare the percentage of newly synthesized fatty acids in **ND-646**-treated cells versus vehicle-treated cells. A significant reduction in the labeled fraction indicates inhibition of de novo fatty acid synthesis.^[6]

Conclusion

The use of delipidated serum is a powerful tool for studying the effects of ACC inhibitors like **ND-646**. By creating a cellular environment that is dependent on de novo fatty acid synthesis, researchers can more accurately assess the anti-cancer potential of these compounds. The protocols provided here offer a framework for investigating the cellular consequences of ACC inhibition, from proliferation and apoptosis to direct measurement of metabolic flux. These experiments are crucial for the continued development of novel cancer therapies targeting cellular metabolism.

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